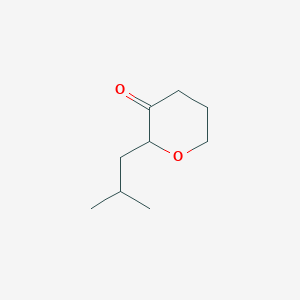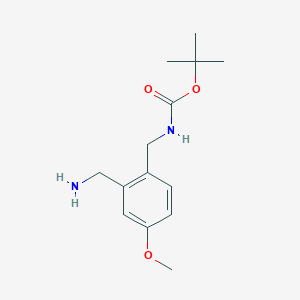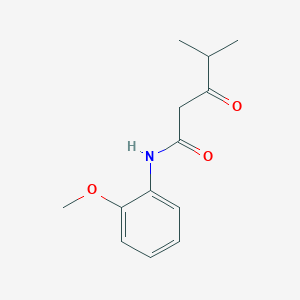![molecular formula C19H23Cl B12543422 2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene CAS No. 144610-71-9](/img/structure/B12543422.png)
2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chloro group, an isopropyl group, and a dimethyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(propan-2-yl)benzene and 1,4-dimethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are used to promote the coupling reactions.
Temperature and Pressure: The reaction is typically conducted at elevated temperatures (around 80-100°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in its chemical structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[3-Chloro-4-(methyl)phenyl]ethyl}-1,4-dimethylbenzene
- 2-{2-[3-Bromo-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene
- 2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,3-dimethylbenzene
Uniqueness
The uniqueness of 2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications and studies.
Propiedades
Número CAS |
144610-71-9 |
|---|---|
Fórmula molecular |
C19H23Cl |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
2-chloro-4-[2-(2,5-dimethylphenyl)ethyl]-1-propan-2-ylbenzene |
InChI |
InChI=1S/C19H23Cl/c1-13(2)18-10-8-16(12-19(18)20)7-9-17-11-14(3)5-6-15(17)4/h5-6,8,10-13H,7,9H2,1-4H3 |
Clave InChI |
HVNNHTDSMWFFFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CCC2=CC(=C(C=C2)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)



![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)


![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)



